molecular formula C8H12N2O2 B12902874 Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile

Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile

Cat. No.: B12902874
M. Wt: 168.19 g/mol
InChI Key: RWKXMCOFPQULDH-SFYZADRCSA-N
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Description

Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a hexahydroisoxazolo ring fused with an oxazine ring and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . Another approach involves the use of alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H imidazol-2-one .

Industrial Production Methods

Industrial production of this compound may involve scalable multicomponent reactions under optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as catalyst-free reactions and visible light-promoted synthesis, can also be employed to enhance sustainability and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the ring structure.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile is unique due to its specific ring fusion and the presence of a carbonitrile group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(2R,3aS)-3a-methyl-3,4,5,6-tetrahydro-2H-[1,2]oxazolo[2,3-b]oxazine-2-carbonitrile

InChI

InChI=1S/C8H12N2O2/c1-8-3-2-4-11-10(8)12-7(5-8)6-9/h7H,2-5H2,1H3/t7-,8+/m1/s1

InChI Key

RWKXMCOFPQULDH-SFYZADRCSA-N

Isomeric SMILES

C[C@@]12CCCON1O[C@H](C2)C#N

Canonical SMILES

CC12CCCON1OC(C2)C#N

Origin of Product

United States

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